molecular formula C6H11N3S2 B3277541 5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 66180-54-9

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3277541
CAS No.: 66180-54-9
M. Wt: 189.3 g/mol
InChI Key: PNMTZZAQALWEPL-UHFFFAOYSA-N
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Description

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol ( 66180-54-9) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 1,3,4-thiadiazole family, a versatile heterocyclic scaffold recognized for its significant potential in pharmaceutical research and development . The compound features an isobutylamino side chain, which contributes to its overall lipophilicity, potentially influencing its bioavailability and interaction with biological membranes . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry due to its strong aromaticity and the presence of the =N-C-S- moiety, which is associated with low toxicity and high in vivo stability . Researchers are particularly interested in this scaffold for its broad spectrum of biological activities, which includes investigated anticonvulsant properties. Studies suggest derivatives can prevent neuronal firing via the GABA-A receptor pathway, a key mechanism in managing abnormal electrical activity in the brain . Furthermore, the 2-amino-1,3,4-thiadiazole moiety serves as a key precursor for synthesizing compounds with promising antimicrobial activity against a range of pathogenic bacteria and fungi . Additionally, some 1,3,4-thiadiazole-thiol derivatives have shown the ability to inhibit carbonic anhydrase enzymes, a validated target for various therapeutic areas . With a molecular formula of C6H11N3S2 and a molecular weight of 189.30 g/mol , this compound is a valuable heterocyclic building block for constructing more complex molecules. It is ideal for researchers in drug discovery aiming to develop new therapeutic agents for conditions such as epilepsy, infectious diseases, and more. Handle with appropriate personal protective equipment and store in a cool, dry place. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-4(2)3-7-5-8-9-6(10)11-5/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMTZZAQALWEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66180-54-9
Record name 5-[(2-methylpropyl)amino]-1,3,4-thiadiazole-2-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-methylpropylamine with 1,3,4-thiadiazole-2-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol 2-Methylpropylamino C₇H₁₂N₃S₂ 214.32 High lipophilicity; antibacterial potential
5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 2-Nitrophenyl C₈H₅N₃O₂S₂ 255.28 Electron-withdrawing nitro group; used in lincomycin derivatives
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino C₉H₁₄N₃S₂ 244.36 Bulky aliphatic group; anticandidal activity
5-[(Cyclopropylmethyl)amino]-1,3,4-thiadiazole-2-thiol Cyclopropylmethylamino C₆H₉N₃S₂ 187.29 Conformational strain; unknown bioactivity
5-(Allylthio)-1,3,4-thiadiazole-2-thiol Allylthio C₅H₆N₂S₃ 190.31 Reactive allyl group; potential for further functionalization

Key Observations :

  • Aliphatic vs. Aromatic Substituents: The target compound’s isobutyl group likely increases lipid solubility compared to aromatic analogs like 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol, which may favor tissue penetration in antibacterial applications . Cyclohexylamino-substituted derivatives (e.g., from ) show anticandidal activity, suggesting bulky aliphatic groups enhance antifungal properties .
  • Reactive Groups: Allylthio derivatives () offer sites for covalent modifications, unlike the more stable isobutylamino group .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Lipophilicity : Aliphatic substituents (e.g., isobutyl, cyclohexyl) improve bioavailability but may reduce water solubility.
  • Steric Effects: Bulky groups like cyclohexylamino hinder enzymatic degradation, prolonging antifungal activity .
  • Electronic Modulation : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, influencing drug-receptor interactions .

Biological Activity

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound notable for its unique structure containing both sulfur and nitrogen atoms. This compound has gained attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant case studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C_5H_8N_4S_2. The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been investigated for its efficacy against various bacterial strains. A study highlighted that derivatives of 1,3,4-thiadiazole demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its mechanism of action may involve inducing apoptosis in cancer cells and inhibiting cell proliferation. A comparative study showed that derivatives exhibited cytotoxic effects on different cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)25
This compoundHeLa (Cervical Cancer)30

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by modulating enzyme activity or receptor binding. Studies suggest that the compound can influence GABA receptors and voltage-gated ion channels, which are critical in neuropharmacology and may contribute to its anticonvulsant properties .

Case Studies

Case Study 1: Antidepressant Activity
A study synthesized various imine derivatives of thiadiazole and tested their antidepressant activity against imipramine. Some derivatives showed a significant reduction in immobility time in forced swim tests compared to the standard drug . This suggests potential therapeutic applications for mood disorders.

Case Study 2: Anticonvulsant Properties
In vivo studies have demonstrated that certain thiadiazole derivatives provide significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) methods. The compounds were found to have a favorable safety profile with low toxicity levels .

Q & A

Basic Research Questions

Q. What are the most efficient synthesis methods for 5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol?

  • Methodological Answer : Ultrasound-assisted synthesis significantly improves reaction efficiency. For example, sonication reduces reaction time and increases yield during the coupling of 5-amino-1,3,4-thiadiazole-2-thiol with alkyl halides. This approach minimizes side reactions and enhances regioselectivity . Computational validation via density functional theory (DFT) can further optimize reaction conditions by modeling transition states and intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • 1H NMR for confirming substitution patterns (e.g., aromatic protons at δ 7.28–7.43 ppm in thiophene derivatives) .
  • Mass spectrometry (EI-MS) to verify molecular ions (e.g., m/z 305 [M+1] for thiazole derivatives) .
  • Elemental analysis to validate purity and composition (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What common chemical reactions does this compound undergo?

  • Methodological Answer : The thiol (-SH) and amino (-NH) groups are reactive sites. Typical transformations include:

  • Substitution : Nucleophilic displacement with benzyl halides to form 5-(benzylthio) derivatives .
  • Oxidation : Formation of sulfoxides or sulfones under controlled oxidative conditions (e.g., H2O2/CH3COOH) .
  • Cyclization : Reaction with aldehydes to generate Schiff bases, followed by heterocyclic ring formation .

Advanced Research Questions

Q. How can DFT calculations be applied to optimize reaction pathways and predict regioselectivity?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model reaction thermodynamics and kinetics. For example:

  • Transition state analysis for benzyl halide coupling reveals energy barriers and regioselectivity trends .
  • Solvent effects (polar vs. nonpolar) can be simulated to predict reaction feasibility in different media .
  • Validate computational results with experimental yields and spectroscopic data to refine models .

Q. How do structural modifications influence antimicrobial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Alkyl chain length : Derivatives with C3–C5 chains exhibit optimal MIC values (e.g., 31.25 µg/mL against Staphylococcus aureus) .
  • Electron-withdrawing groups : Chloro or nitro substituents enhance biofilm disruption .
  • Metal coordination : Copper(II) complexes of thiadiazole-thiol derivatives show enhanced antibacterial potency via membrane permeabilization .

Q. What methodologies are used to analyze degradation pathways under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS identifies sulfoxide/sulfone degradation products .
  • Kinetic studies under varying pH and temperature quantify degradation rates (e.g., pseudo-first-order kinetics in acidic media) .
  • Computational stability prediction : HOMO-LUMO gaps from DFT correlate with oxidative susceptibility .

Q. How can metal complexes of this compound enhance bioactivity?

  • Methodological Answer :

  • Synthesis : Reflux thiadiazole-thiol with metal salts (e.g., CuCl2·2H2O) in ethanol to form stable complexes .
  • Characterization : EPR and UV-Vis spectroscopy confirm metal-ligand coordination modes (e.g., square planar geometry for Cu(II)) .
  • Bioactivity screening : Compare MIC values of complexes vs. free ligands to assess synergy .

Q. How to resolve contradictions between computational predictions and experimental data?

  • Methodological Answer :

  • Benchmarking : Compare DFT-derived activation energies with experimental yields (e.g., deviations >10% suggest model inaccuracies) .
  • Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to identify error sources .
  • Multi-method validation : Cross-check with ab initio (MP2) or semi-empirical (PM6) methods .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
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5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.